1-(4-chloro-3-fluoropyridin-2-yl)methanamine dihydrochloride
Description
1-(4-Chloro-3-fluoropyridin-2-yl)methanamine dihydrochloride is a halogenated pyridine derivative with a methanamine group and two hydrochloric acid moieties as counterions. The compound features a pyridine ring substituted with chlorine at position 4 and fluorine at position 3, which confers distinct electronic and steric properties. Dihydrochloride salts like this are typically synthesized to enhance solubility and stability for pharmaceutical or chemical research applications.
Properties
CAS No. |
2496725-46-1 |
|---|---|
Molecular Formula |
C6H8Cl3FN2 |
Molecular Weight |
233.5 g/mol |
IUPAC Name |
(4-chloro-3-fluoropyridin-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C6H6ClFN2.2ClH/c7-4-1-2-10-5(3-9)6(4)8;;/h1-2H,3,9H2;2*1H |
InChI Key |
PNAZNCGSKHJKKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Cl)F)CN.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction with Ammonia in Polar Solvents
In a representative procedure, 2-chloro-4-chloro-3-fluoropyridine is dissolved in anhydrous ethanol or methanol and treated with aqueous ammonia (28–30%) at 50–60°C for 12–24 hours. The reaction proceeds via an SNAr mechanism, where the chloride at position 2 is displaced by the amine nucleophile.
Key Parameters:
-
Solvent: Ethanol or methanol (anhydrous)
-
Temperature: 50–60°C
-
Reaction Time: 12–24 hours
The crude product is purified via vacuum distillation or recrystallization from ethyl acetate/hexane. Conversion to the dihydrochloride salt is achieved by treating the free base with hydrochloric acid (2.0 equiv) in ethanol, followed by solvent evaporation and drying under vacuum.
Reductive Amination of Pyridine Aldehydes
An alternative route involves reductive amination of 4-chloro-3-fluoropyridine-2-carbaldehyde. This method is advantageous for avoiding harsh substitution conditions and improving regioselectivity.
Schiff Base Formation and Reduction
The aldehyde intermediate is condensed with ammonium acetate in methanol to form a Schiff base, which is subsequently reduced using sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) over a palladium catalyst.
Typical Conditions:
-
Catalyst: 10% Pd/C (for H2) or NaBH3CN
-
Solvent: Methanol or THF
-
Pressure: 1–3 atm H2 (for catalytic hydrogenation)
This method minimizes byproducts such as over-alkylation but requires stringent control of aldehyde purity. The dihydrochloride salt is precipitated by adding concentrated HCl to the free base in cold diethyl ether.
Nitrile Reduction Pathway
A three-step synthesis starting from 2-cyano-4-chloro-3-fluoropyridine has been reported for large-scale production. The nitrile group is reduced to the primary amine using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
LiAlH4-Mediated Reduction
The nitrile precursor is refluxed with LiAlH4 in dry tetrahydrofuran (THF) under nitrogen for 6–8 hours. After quenching with aqueous NH4Cl, the amine is extracted with dichloromethane and isolated via rotary evaporation.
Optimization Data:
| Parameter | Value |
|---|---|
| LiAlH4 Equiv | 2.5 |
| Temperature | 66°C (THF reflux) |
| Reaction Time | 8 hours |
| Isolated Yield | 70–75% |
Salt formation is performed by dissolving the free base in ethanol and adding 2.2 equivalents of HCl gas, yielding the dihydrochloride with >99% purity (HPLC).
Comparative Analysis of Synthetic Routes
The table below evaluates the three primary methods based on yield, scalability, and practicality:
| Method | Yield (Free Base) | Scalability | Key Advantage | Limitation |
|---|---|---|---|---|
| Nucleophilic Substitution | 65–72% | High | Short reaction time | Requires halogenated precursors |
| Reductive Amination | 58–64% | Moderate | High regioselectivity | Sensitive to aldehyde stability |
| Nitrile Reduction | 70–75% | High | Compatible with bulk synthesis | Requires hazardous reagents (LiAlH4) |
Purification and Characterization
Recrystallization Techniques
The dihydrochloride salt is recrystallized from ethanol/water (3:1 v/v) to achieve >99.5% purity. Crystalline morphology is temperature-dependent, with needle-like crystals forming at 0–5°C and prismatic crystals at 20–25°C.
Analytical Data
-
1H NMR (D2O): δ 8.45 (d, J=5.4 Hz, 1H, pyridine-H6), 7.92 (dd, J=5.4, 1.2 Hz, 1H, pyridine-H5), 4.12 (s, 2H, CH2NH2), 3.40 (br s, 2H, NH2).
-
HPLC Purity: 99.8% (C18 column, 0.1% TFA in H2O/MeCN gradient).
Industrial-Scale Considerations
For kilogram-scale production, the nitrile reduction pathway is preferred due to its compatibility with continuous-flow reactors. A recent pilot study demonstrated a 40% reduction in reaction time using a packed-bed reactor with Raney nickel catalyst at 80°C and 10 bar H2 . Environmental impact assessments favor aqueous ammonia-based substitution over LiAlH4 due to lower waste toxicity.
Chemical Reactions Analysis
1-(4-Chloro-3-fluoropyridin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
1-(4-Chloro-3-fluoropyridin-2-yl)methanamine dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-chloro-3-fluoropyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Molecular Properties of Comparable Compounds
*Note: The molecular weight of the target compound is calculated based on its inferred formula (C₆H₆ClF N₂ + 2HCl).
Physicochemical and Functional Differences
- Solubility and Stability: Dihydrochloride salts (e.g., target compound, ) generally exhibit higher water solubility than mono-hydrochloride analogs () due to increased ionic character . Trifluoromethyl groups () enhance lipophilicity, whereas difluoromethyl or chloro/fluoro combinations balance polarity and metabolic stability .
Biological Activity
1-(4-Chloro-3-fluoropyridin-2-yl)methanamine dihydrochloride (CAS No. 2496725-46-1) is a pyridine derivative with potential biological activities that make it a subject of interest in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C6H8Cl2FN2
- Molecular Weight : 233.5 g/mol
- IUPAC Name : (4-chloro-3-fluoropyridin-2-yl)methanamine; dihydrochloride
- Purity : ≥95%
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, influencing various biochemical pathways.
Biological Activity Overview
Research indicates that this compound exhibits promising activities in several areas:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties. It demonstrates effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µM |
| S. agalactiae | 75 µM |
| S. aureus | 100 µM |
These results suggest that the compound could serve as a potential lead for antibiotic development .
Anticancer Potential
The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Specific pathways impacted include:
- Modulation of apoptotic markers (e.g., caspases)
- Inhibition of cell migration and invasion
Case Studies and Research Findings
A significant study highlighted the role of this compound in targeting dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in malaria parasites. The compound exhibited potent inhibition against P. falciparum DHODH with an IC50 value below 0.03 µM, indicating strong potential as an antimalarial agent .
In another study, the compound's derivatives were synthesized and tested for their biological activity, revealing enhanced selectivity and potency against both blood and liver stages of malaria, supporting its development for prophylactic use .
Applications in Drug Development
This compound serves as a versatile building block in the synthesis of various pharmaceuticals. Its unique substitution pattern allows for modifications that can enhance biological activity and selectivity, making it valuable in drug discovery efforts.
Q & A
Basic: What are the optimal synthetic routes for 1-(4-chloro-3-fluoropyridin-2-yl)methanamine dihydrochloride?
Answer:
The synthesis typically involves nucleophilic substitution reactions using fluorinated pyridine precursors under basic conditions. For example, chloro-fluoropyridine derivatives can react with methanamine precursors to form the target compound. Optimized methods include:
- Continuous flow reactors to enhance reaction control and reduce impurities (e.g., precise temperature/pH regulation) .
- Design of Experiments (DOE) approaches (e.g., fractional factorial design) to minimize trial-and-error and identify critical parameters like catalyst loading or solvent polarity .
Key intermediates should be purified via recrystallization or column chromatography to ensure high yields (>80%) and purity (>95%).
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Confirm structural integrity via H/C NMR to verify substituent positions (e.g., distinguishing 3-fluoro vs. 4-chloro groups) .
- High-Performance Liquid Chromatography (HPLC): Assess purity and monitor degradation products under stress conditions (e.g., elevated temperature) .
- Infrared Spectroscopy (IR): Identify functional groups (e.g., NH stretching at ~3300 cm) and confirm salt formation (HCl peaks) .
Cross-validation with computational predictions (e.g., PubChem data or quantum chemical calculations) enhances accuracy .
Advanced: How to resolve contradictions between computational predictions and experimental biological activity data?
Answer:
- Orthogonal assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding affinities if in vitro/in vivo results diverge .
- Molecular dynamics simulations: Model ligand-receptor interactions to identify steric clashes or solvation effects not captured in static docking studies .
- Structural analogs: Synthesize derivatives with modified substituents (e.g., replacing Cl with Br) to isolate electronic vs. steric contributions .
Advanced: Design a study to optimize reaction yield using integrated computational and experimental methods.
Answer:
- Step 1: Perform density functional theory (DFT) calculations to map reaction pathways and identify rate-limiting steps (e.g., transition state energies for nucleophilic substitution) .
- Step 2: Apply response surface methodology (RSM) to experimentally optimize parameters (e.g., solvent ratio, temperature) identified via DOE .
- Step 3: Validate scalability using microreactor systems to maintain consistency between lab- and pilot-scale syntheses .
Basic: How to assess purity and stability under varying storage conditions?
Answer:
- Accelerated stability studies: Expose the compound to stressors (40°C/75% RH for 4 weeks) and monitor degradation via HPLC .
- pH-dependent stability: Test solubility and decomposition in buffers (pH 3–9) to identify optimal storage conditions (e.g., lyophilized vs. aqueous) .
- Mass spectrometry (MS): Detect trace impurities (e.g., hydrolyzed byproducts) with sensitivity <0.1% .
Advanced: How to systematically investigate structure-activity relationships (SAR) for this compound?
Answer:
- Analog synthesis: Prepare derivatives with substitutions (e.g., replacing Cl with CF or F with H) to evaluate electronic/steric effects .
- Docking studies: Use AutoDock or Schrödinger to predict binding modes against target proteins (e.g., kinases or GPCRs) .
- Free-energy perturbation (FEP): Quantify relative binding affinities of analogs computationally before prioritizing costly in vitro assays .
Advanced: How to address discrepancies in cytotoxicity profiles across cell lines?
Answer:
- Metabolic profiling: Use LC-MS to compare intracellular metabolite levels (e.g., ATP depletion or ROS generation) in resistant vs. sensitive cell lines .
- Proteomic analysis: Identify off-target interactions via affinity purification followed by mass spectrometry (AP-MS) .
- 3D spheroid models: Evaluate compound efficacy in physiologically relevant models to reduce 2D monolayer artifacts .
Basic: What are the best practices for ensuring reproducibility in scale-up synthesis?
Answer:
- Process analytical technology (PAT): Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
- Critical quality attributes (CQAs): Define acceptable ranges for parameters like particle size (via dynamic light scattering) and residual solvent levels .
- Batch-to-batch consistency: Use statistical process control (SPC) charts to track yield and purity over multiple production runs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
